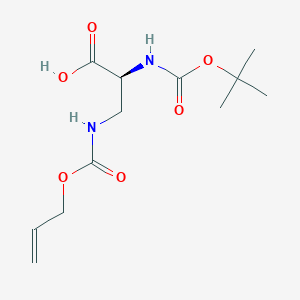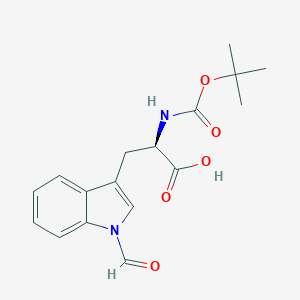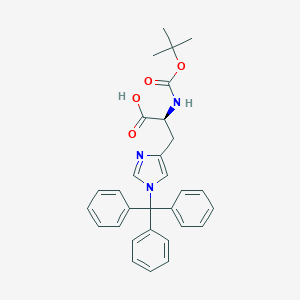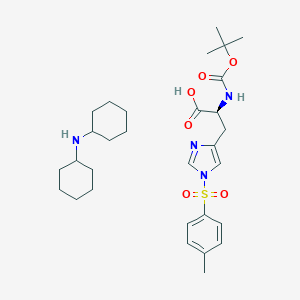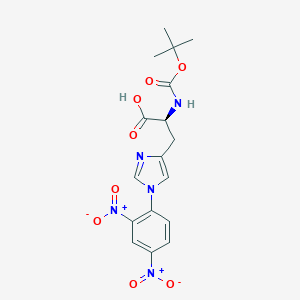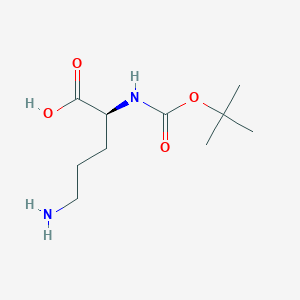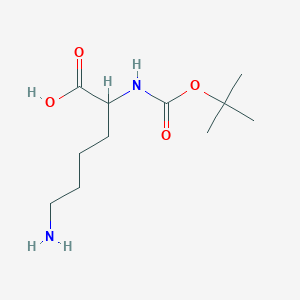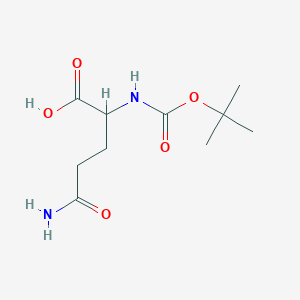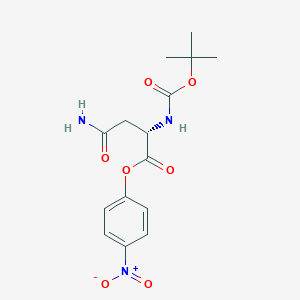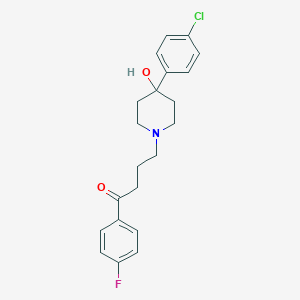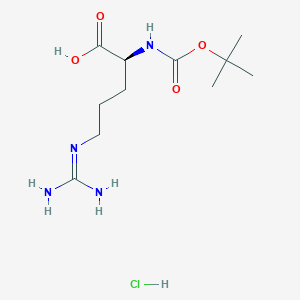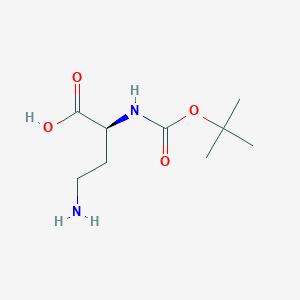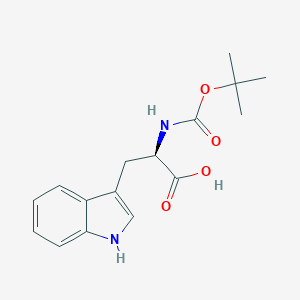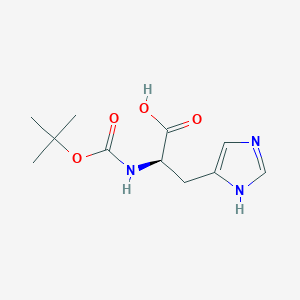
(Boc-Cys-OH)2
描述
The compound (Boc-Cys-OH)2 , also known as Nalpha,Nalpha′-di-tert-butoxycarbonyl-L-cystine, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is widely used in peptide synthesis as a protecting group for the thiol functionality of cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the disulfide linkage protects the thiol groups, making it a valuable intermediate in the synthesis of complex peptides and proteins .
作用机制
Target of Action
Boc-Cys-OH, also known as N-α-t.-Boc-L-cysteine , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptides and proteins that it helps to protect during the synthesis process .
Mode of Action
Boc-Cys-OH acts as a protecting group for the cysteine thiol group . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Boc group (tert-butoxycarbonyl) is used to protect the amine group of the cysteine during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The primary biochemical pathway involved with Boc-Cys-OH is peptide synthesis . In this process, Boc-Cys-OH is used to protect the cysteine residues, allowing for the successful formation of peptide bonds without interference from the reactive thiol group .
Result of Action
The use of Boc-Cys-OH in peptide synthesis results in the successful formation of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Boc group can be removed, revealing the original cysteine residue .
Action Environment
The efficacy and stability of Boc-Cys-OH are influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactive groups can affect the efficiency of the protection and deprotection processes . It is typically stored under inert gas at a temperature of 0-10°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Boc-Cys-OH)2 typically involves the protection of the amino and thiol groups of cysteine. The process begins with the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction results in the formation of Boc-L-cysteine. The thiol groups of two Boc-L-cysteine molecules are then oxidized to form a disulfide bond, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product .
化学反应分析
Types of Reactions:
Oxidation: The thiol groups in Boc-L-cysteine can be oxidized to form disulfide bonds, resulting in (Boc-Cys-OH)2.
Reduction: The disulfide bond in this compound can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield free cysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), or air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed:
Oxidation: this compound.
Reduction: Boc-L-cysteine.
Deprotection: L-cysteine.
科学研究应用
Chemistry: (Boc-Cys-OH)2 is extensively used in peptide synthesis as a protecting group for cysteine residues. It facilitates the synthesis of complex peptides and proteins by preventing unwanted side reactions involving the thiol group .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein structure and function. It is also used in the synthesis of peptide-based inhibitors and probes for studying enzyme activity .
Medicine: this compound is used in the development of peptide-based therapeutics. It is employed in the synthesis of peptide drugs that target specific proteins or enzymes involved in disease processes .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostic agents and vaccines .
相似化合物的比较
Boc-Cys(Trt)-OH: This compound uses a trityl group to protect the thiol group instead of forming a disulfide bond.
Fmoc-Cys(Trt)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group and a trityl group for the thiol group.
Boc-Cys(StBu)-OH: This compound uses a tert-butyl group to protect the thiol group.
Uniqueness: (Boc-Cys-OH)2 is unique in that it provides dual protection for both the amino and thiol groups of cysteine through the use of Boc and disulfide linkages. This makes it particularly useful in the synthesis of peptides that require the protection of multiple functional groups .
属性
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDQAZHYHAOTKR-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-65-8 | |
| Record name | N,N′-Bis(tert-butoxycarbonyl)-L-cystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10389-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-bis[tert-butoxycarbonyl]-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Boc-Cys-OH)2 in peptide synthesis?
A1: this compound serves as a protected form of the amino acid cysteine. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis []. It temporarily masks the reactivity of the amine group in cysteine, allowing for controlled reactions at other functional groups within the molecule. This is crucial for the step-by-step assembly of peptides with specific amino acid sequences.
Q2: Can you explain the role of the “tert-Butoxycarbonylation” reaction mentioned in the abstract?
A2: The abstract describes “tert-Butoxycarbonylation of amino acids and their derivatives.” This reaction is the process by which the Boc protecting group is introduced to an amino acid, like cysteine in this case []. Di-tert-butyl dicarbonate is a common reagent used to achieve this protection. The resulting Boc-protected amino acids are then used as building blocks in peptide synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


